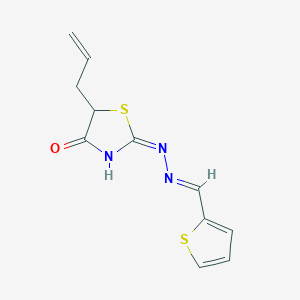

(E)-5-allyl-2-((E)-(thiophen-2-ylmethylene)hydrazono)thiazolidin-4-one

Description

Properties

IUPAC Name |

(2E)-5-prop-2-enyl-2-[(E)-thiophen-2-ylmethylidenehydrazinylidene]-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3OS2/c1-2-4-9-10(15)13-11(17-9)14-12-7-8-5-3-6-16-8/h2-3,5-7,9H,1,4H2,(H,13,14,15)/b12-7+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNLJFMZZVZRZOY-KPKJPENVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1C(=O)NC(=NN=CC2=CC=CS2)S1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCC1C(=O)N/C(=N\N=C\C2=CC=CS2)/S1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-5-allyl-2-((E)-(thiophen-2-ylmethylene)hydrazono)thiazolidin-4-one typically involves the condensation of thiophene-2-carbaldehyde with thiosemicarbazide to form the corresponding hydrazone. This intermediate is then cyclized with allyl isothiocyanate under basic conditions to yield the target thiazolidinone compound. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the reaction temperature is maintained at around 60-80°C.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-5-allyl-2-((E)-(thiophen-2-ylmethylene)hydrazono)thiazolidin-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, potentially reducing the hydrazone moiety to an amine.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

The compound exhibits various biological activities, including:

- Antimicrobial Activity : Studies have indicated that (E)-5-allyl-2-((E)-(thiophen-2-ylmethylene)hydrazono)thiazolidin-4-one possesses significant antimicrobial properties against a range of pathogens. This activity is attributed to the thiazolidine and thiophene structures, which enhance interaction with microbial membranes.

- Anticancer Properties : Research has shown that this compound can induce apoptosis in cancer cells, making it a candidate for anticancer drug development. The mechanism involves the modulation of cell cycle progression and the activation of apoptotic pathways.

- Anti-inflammatory Effects : The compound has demonstrated the ability to inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.

Interaction Studies

Interaction studies focus on the binding affinity of this compound with various biological targets such as enzymes and receptors. Techniques used include:

- Molecular Docking : To predict the binding sites and affinities.

- In vitro Assays : To evaluate biological activity against specific targets .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against various bacterial strains. The results showed significant inhibition zones, indicating its potential as an antimicrobial agent.

Case Study 2: Cancer Cell Apoptosis

In vitro studies demonstrated that treatment with (E)-5-allyl-2-((E)-(thiophen-2-ylenmethylene)hydrazono)thiazolidin-4-one led to increased apoptosis in human cancer cell lines. Flow cytometry analysis revealed a marked increase in early apoptotic cells after treatment.

Mechanism of Action

The mechanism of action of (E)-5-allyl-2-((E)-(thiophen-2-ylmethylene)hydrazono)thiazolidin-4-one is not fully understood, but it is believed to involve interactions with various molecular targets. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects.

Comparison with Similar Compounds

Structural Modifications and Electronic Properties

Thiazolidin-4-one derivatives vary primarily in substituents at positions 2 and 5, which dictate their electronic and steric profiles:

Key Observations :

- Thiophene vs. Benzylidene : The thiophene group in the target compound enhances π-π stacking compared to fluorobenzylidene derivatives, which prioritize dipolar interactions .

- Allyl vs.

Key Observations :

- Lower yields for the target compound (55%) may stem from steric hindrance by the allyl group or competing side reactions .

- Pyridine-containing derivatives (e.g., 7a) achieve higher yields (85%) due to favorable electronic effects of the pyridinyl group .

Key Observations :

- The target compound’s allyl-thiophene combination shows moderate antimicrobial activity, while benzylidene-pyridine hybrids (4l) exhibit potent cytotoxicity .

- Electron-rich substituents (e.g., benzo[1,3-d]dioxol in 6c) enhance antifungal activity via improved target binding .

Crystallographic and Computational Insights

- Target Compound: X-ray data reveals a near-planar thiazolidinone core with a perpendicular allyl group, fostering C–H···O hydrogen bonds and π-π stacking (intercentroid distance: 3.69 Å) .

- Comparators : Derivatives like (Z)-2-[(E)-3,4-dihydronaphthalen-1-ylidene]... (2a) exhibit coplanar structures, enhancing crystallinity but reducing solubility .

Biological Activity

(E)-5-allyl-2-((E)-(thiophen-2-ylmethylene)hydrazono)thiazolidin-4-one is a heterocyclic compound that has attracted significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed analysis of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Structural Characteristics

This compound features a thiazolidin-4-one ring, a thiophene moiety, and a hydrazone linkage. These structural components contribute to its unique biological activities, making it a subject of various pharmacological studies.

Biological Activities

The biological activities of this compound include:

- Antimicrobial Activity : The compound exhibits considerable antimicrobial properties against various bacterial strains.

- Anticancer Properties : It demonstrates cytotoxic effects on cancer cell lines, indicating potential use in cancer therapy.

- Anti-inflammatory Effects : The compound has shown the ability to reduce inflammation in experimental models.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, typically involving the condensation of appropriate hydrazones with thiazolidinones.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidinone derivatives, including this compound. For example, compounds with similar structures have shown IC50 values ranging from 0.11 to 0.42 µM against various cancer cell lines such as MCF-7 and A549 .

Antimicrobial Studies

In antimicrobial assays, derivatives of thiazolidinones have been reported to exhibit activity against both Gram-positive and Gram-negative bacteria. The presence of the thiophene moiety appears to enhance this activity .

Case Studies

- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of several thiazolidinone derivatives on K562 and HeLa cell lines, revealing significant cytotoxicity with IC50 values ranging from 8.5 µM to 15.1 µM for selected compounds .

- Mechanism of Action : Investigations into the mechanisms revealed that these compounds induce apoptosis in cancer cells through both extrinsic and intrinsic pathways .

- Comparative Studies : In comparative studies with standard anticancer agents like cisplatin, certain derivatives exhibited comparable or superior efficacy against specific cancer cell lines .

Summary Table of Biological Activities

| Biological Activity | Description | IC50 Values/Effectiveness |

|---|---|---|

| Antimicrobial | Effective against various bacteria | Varies by strain |

| Anticancer | Cytotoxic effects on cancer cell lines | IC50 0.11 - 0.42 µM |

| Anti-inflammatory | Reduces inflammation in models | Not quantified |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (E)-5-allyl-2-((E)-(thiophen-2-ylmethylene)hydrazono)thiazolidin-4-one?

- Methodology : The synthesis typically involves:

- Thiazolidinone core formation : Reacting thiosemicarbazide derivatives with chloroacetic acid and sodium acetate in a DMF/acetic acid mixture under reflux .

- Hydrazone formation : Condensation of thiophene-2-carbaldehyde with hydrazine derivatives to introduce the (thiophen-2-ylmethylene)hydrazono group.

- Allylation : Introducing the allyl group via nucleophilic substitution or coupling reactions using allyl bromide under basic conditions .

- Key reagents : Chloroacetic acid, thiophene-2-carbaldehyde, allyl bromide, and sodium acetate.

Q. Which analytical techniques are critical for characterizing this compound’s structure?

- Methodology :

- NMR spectroscopy : To confirm E/Z isomerism of the hydrazono and allyl groups (¹H and ¹³C NMR) .

- IR spectroscopy : Identification of C=O (thiazolidinone), C=N (hydrazone), and thiophene ring vibrations .

- X-ray crystallography : Resolve stereochemical ambiguities and validate spatial arrangement .

Q. What are the common solvent systems and catalysts for its synthesis?

- Methodology :

- Solvents : Ethanol, DMF, or acetic acid for cyclization and condensation steps .

- Catalysts : Sodium acetate for pH control during thiazolidinone formation; bases like triethylamine for allylation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Methodology :

- High-throughput screening : Test solvent polarity (e.g., DMF vs. ethanol) and temperature gradients to identify optimal conditions for hydrazone formation .

- Continuous flow reactors : Enhance reproducibility in multi-step syntheses by controlling residence time and mixing efficiency .

Q. What strategies address contradictions in reported biological activities of thiazolidinone derivatives?

- Methodology :

- Dose-response studies : Clarify discrepancies in antimicrobial vs. cytotoxic effects using standardized assays (e.g., MIC for antimicrobial activity; MTT for cytotoxicity) .

- Structural-activity relationship (SAR) analysis : Compare substituent effects (e.g., allyl vs. benzyl groups) on target binding using molecular docking .

Q. How can isomerism (E/Z) during synthesis be controlled?

- Methodology :

- Steric and electronic modulation : Use bulky substituents (e.g., thiophene rings) to favor E-configuration via steric hindrance .

- Photochemical control : UV irradiation at specific wavelengths to stabilize desired isomers .

Q. What computational tools predict this compound’s reactivity with biological targets?

- Methodology :

- Molecular docking (AutoDock Vina) : Simulate interactions with enzymes like COX-2 or bacterial topoisomerases to prioritize anti-inflammatory/antimicrobial testing .

- DFT calculations : Analyze electron density maps to identify nucleophilic/electrophilic sites for functionalization .

Q. How does pH influence the compound’s stability in biological assays?

- Methodology :

- Stability studies : Incubate the compound in buffers (pH 3–10) and monitor degradation via HPLC. Thiazolidinones are typically stable at neutral pH but hydrolyze under strongly acidic/basic conditions .

- Bioassay validation : Adjust assay media to pH 7.4 (physiological) and include stability controls .

Key Notes

- Depth emphasis : Integrated methodological workflows (e.g., SAR, DFT) to bridge synthesis and bioactivity.

- Contradiction resolution : Highlighted dose-dependent and assay-specific factors in bioactivity interpretation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.